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Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487 Get Quote

Executive Summary
FMF-04-159-2 is a potent, covalent small-molecule inhibitor targeting Cyclin-Dependent Kinase

14 (CDK14/PFTK1) and the TAIRE family kinases. Originally developed to interrogate the "dark

kinase" CDK14 in oncology, it has emerged as a high-value chemical probe in

neurodegenerative research, specifically for Parkinson’s Disease (PD) and synucleinopathies.

This guide provides a rigorous technical framework for utilizing FMF-04-159-2 to model

neuroprotection. It details the compound's unique covalent mechanism, its capacity to reduce

-Synuclein (

-Syn) burden independent of classical degradation pathways, and validated protocols for both
in vitro target engagement and in vivo intracerebroventricular (ICV) administration.

Part 1: Compound Profile & Mechanism of Action
Chemical Identity & Structural Logic
FMF-04-159-2 is an acrylamide-functionalized pyrazole designed to achieve irreversible

inhibition of CDK14.

Core Scaffold: Pyrazole-based ATP-competitive inhibitor.
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-unsaturated acrylamide warhead.

Target Specificity: Forms a covalent thioether bond with Cysteine 218 (Cys218), a residue

unique to CDK14 within the CDK family (aligned with Val/Ala in others).

Selectivity Profile:

Covalent (Irreversible): CDK14.[1][2][3][4][5][6][7]

Reversible (Off-targets): CDK2, CDK16, CDK17, CDK18 (TAIRE family).

Control Compound:FMF-04-159-R (Saturated propionamide analog; reversible only).

The "Washout" Paradigm
Because FMF-04-159-2 possesses reversible affinity for CDK2 and other TAIRE kinases,

standard continuous treatment yields "pan-TAIRE" + CDK2 inhibition. To isolate CDK14-specific

phenotypes, a washout strategy is mandatory.

Mechanism: The covalent bond at Cys218 retains CDK14 inhibition after compound removal,

while the reversible inhibition of CDK2/16/17/18 washes away.

Implication: Experiments failing to perform washout steps may falsely attribute CDK2-driven

phenotypes (e.g., G1/S arrest) to CDK14.

Part 2: Mechanistic Rationale in Neurodegeneration
CDK14 as a Regulator of -Synuclein
Recent studies (Parmasad et al.) have validated CDK14 as a critical regulator of

-Synuclein levels.

Effect: Inhibition of CDK14 by FMF-04-159-2 significantly reduces total and phosphorylated

(pSer129)

-Syn levels in human neurons and rodent brains.[3]

Unique Clearance Mechanism: Unlike many clearance inducers (e.g., rapamycin), FMF-04-
159-2-mediated reduction is independent of the Ubiquitin-Proteasome System (UPS) or
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Autophagy. Blocking these pathways does not prevent the reduction, suggesting a

mechanism involving altered

-Syn synthesis, trafficking, or metabolism.

Neuroprotection: In Pre-Formed Fibril (PFF) models, treatment mitigates the propagation of

pathological

-Syn aggregates and rescues motor deficits (e.g., grip strength).[2][3]

Visualization: Signaling & Mechanism
The following diagram illustrates the covalent engagement and the downstream effect on

-Synuclein.
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Caption: Covalent inhibition of CDK14 by FMF-04-159-2 at Cys218 blocks

-Synuclein accumulation, mitigating neurotoxicity. Off-target reversible binding is managed via
washout.

Part 3: Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/373168993_Genetic_and_pharmacological_reduction_of_CDK14_mitigates_synucleinopathy
https://www.researchgate.net/publication/379594576_Genetic_and_pharmacological_reduction_of_CDK14_mitigates_synucleinopathy
https://www.benchchem.com/product/b607487?utm_src=pdf-body-img
https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reconstitution & Storage
Solubility: Soluble in DMSO (up to ~20 mg/mL). Poor aqueous solubility.

Stock Prep: Dissolve powder in 100% anhydrous DMSO to 10 mM. Aliquot (avoid freeze-

thaw) and store at -80°C.

Stability: The acrylamide warhead is reactive. Avoid buffers containing thiols (DTT,

-ME) during incubation steps.

In Vitro: The "Pulse-Chase" Washout Protocol
Objective: Isolate CDK14-specific effects on

-Syn levels in neurons (e.g., iPSC-derived or SH-SY5Y).

Seeding: Plate cells to 70-80% confluency.

Treatment (Pulse): Treat cells with 500 nM – 1 µM FMF-04-159-2 for 2–4 hours.

Control: Treat parallel wells with FMF-04-159-R (Reversible control) or DMSO.

Washout (Chase):

Aspirate media carefully.

Wash 3x with warm PBS or fresh media.

Replenish with fresh, compound-free media.

Incubation: Incubate for 18–72 hours (time required for

-Syn turnover).

Readout: Lysis and Western Blot for Total

-Syn and pSer129-

-Syn.
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Success Criteria: Reduction in

-Syn in FMF-04-159-2 washout group, but recovery of CDK2 activity (verified via p-Rb or
cell cycle profiling).

In Vivo: Intracerebroventricular (ICV) Infusion
Due to limited blood-brain barrier (BBB) penetrance data or rapid peripheral clearance, direct

CNS delivery is the validated method for murine models.

System: Alzet Osmotic Pumps (e.g., Model 2004 for 28 days). Dosage Target: 0.35 mg/kg/day

release rate.

Formulation Protocol:

Vehicle: 50% DMSO / 50% PEG400 (High solubility required for pump reservoir

concentration).

Note: Ensure vehicle compatibility with the specific pump model (Alzet pumps have

specific DMSO limits; check manufacturer specs. Alternative: 5% DMSO / 5% Tween-80 /

90% Saline if concentration allows).

Calculation:

: Concentration in pump (mg/mL)

: Dose (0.35 mg/kg/day)

: Weight of mouse (kg)

: Pump release rate (mL/day)

Surgery: Stereotactic implantation of cannula into the lateral ventricle (Coords: -1.1 mm ML,

-0.5 mm AP, -3.0 mm DV).[8]

Duration: Continuous infusion for 28 days in

-Syn PFF or A53T transgenic mice.
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Workflow Visualization
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Caption: Parallel workflows for validating CDK14 inhibition. The In Vitro arm emphasizes the

washout step for specificity; the In Vivo arm utilizes ICV delivery for CNS bioavailability.

Part 4: Data Summary & Interpretation[7]
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Readout
Expected Result (FMF-04-
159-2)

Mechanistic Interpretation

NanoBRET (Target

Engagement)

IC50 ~40 nM (Maintained after

washout)

Irreversible covalent binding to

CDK14.

Western Blot (

-Syn)

>50% Reduction in Total &

pS129 levels

Disruption of CDK14-mediated

-Syn stability/metabolism.

Cell Cycle (FACS)
Minimal G1/S arrest (Post-

washout)

Washout removes CDK2

inhibition (anti-proliferative off-

target).

In Vivo Behavior
Preserved Grip Strength (PFF

Model)

Prevention of neurotoxic

-Syn aggregate propagation.[2]

[3]

Histology
Reduced pS129+ inclusions in

Cortex

Mitigation of synucleinopathy

spreading.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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